molecular formula C18H14BrN3O3 B5300617 (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE

(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE

Cat. No.: B5300617
M. Wt: 400.2 g/mol
InChI Key: TXUZUXFEXGSJCL-JWGURIENSA-N
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Description

(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structural features This compound contains a benzylcarbamoyl group, a bromophenyl group, and a methanecarbonimidoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common approach is the reaction of benzyl isocyanate with 4-bromobenzylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with cyanogen bromide to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving bromophenyl derivatives.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in π-π interactions. These interactions facilitate the binding of the compound to its molecular targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl isocyanate
  • Benzyl isocyanate
  • Cyanogen bromide

Uniqueness

(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. Unlike similar compounds, it can participate in a wider range of chemical reactions and form more stable complexes with target molecules.

Properties

IUPAC Name

(1Z)-2-(benzylamino)-N-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c19-15-8-6-14(7-9-15)17(23)12-25-22-16(10-20)18(24)21-11-13-4-2-1-3-5-13/h1-9H,11-12H2,(H,21,24)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZUXFEXGSJCL-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=NOCC(=O)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=N\OCC(=O)C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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